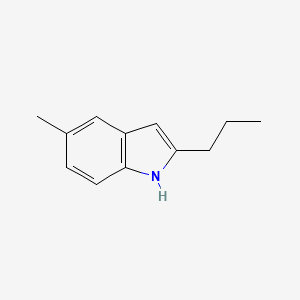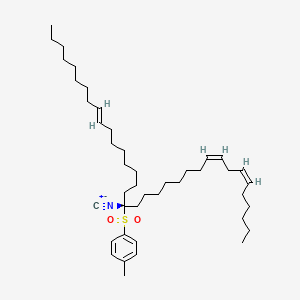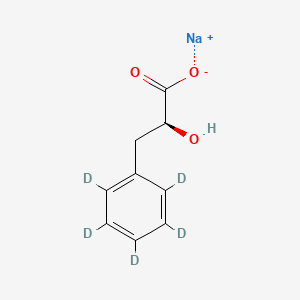
Sodium L-3-phenyl-D5-lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium L-3-phenyl-D5-lactate is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. . It is used in various scientific research applications due to its unique properties and isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium L-3-phenyl-D5-lactate typically involves the deuteration of L-3-phenyl-lactic acidThis can be achieved through various chemical reactions, such as hydrogen-deuterium exchange reactions, where hydrogen atoms in the compound are replaced with deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium L-3-phenyl-D5-lactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives. These products are often used in further chemical synthesis and research applications .
Applications De Recherche Scientifique
Sodium L-3-phenyl-D5-lactate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications
Mécanisme D'action
The mechanism of action of Sodium L-3-phenyl-D5-lactate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions and metabolic processes. This isotopic effect is used to study reaction mechanisms and metabolic pathways in detail .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Sodium L-3-phenyl-D5-lactate include:
- Sodium L-3-phenyl-lactate
- Sodium D-3-phenyl-lactate
- Sodium L-3-phenyl-D3-lactate
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and analysis in various scientific studies, making it a valuable tool in chemistry, biology, and medicine .
Propriétés
Formule moléculaire |
C9H9NaO3 |
|---|---|
Poids moléculaire |
193.19 g/mol |
Nom IUPAC |
sodium;(2S)-2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |
InChI |
InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1/i1D,2D,3D,4D,5D; |
Clé InChI |
DVSAFLNBVQKEKE-ZOOGVSIDSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)[O-])O)[2H])[2H].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)
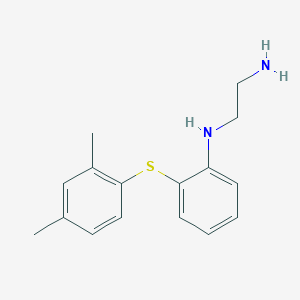
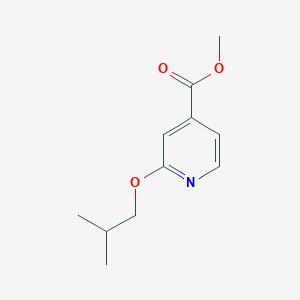

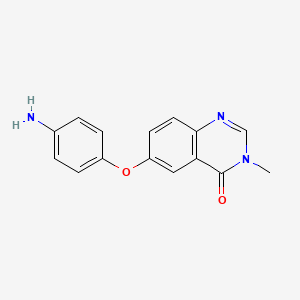

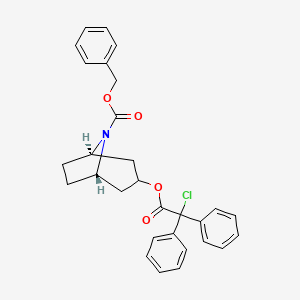
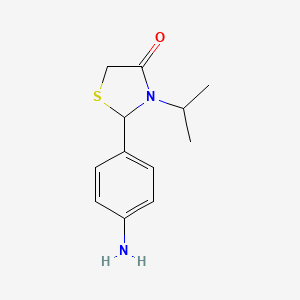
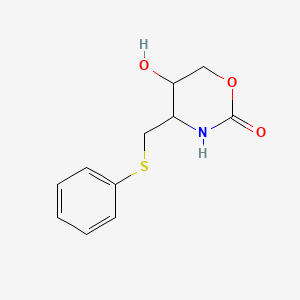
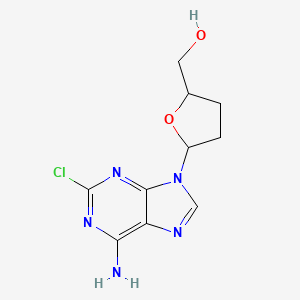
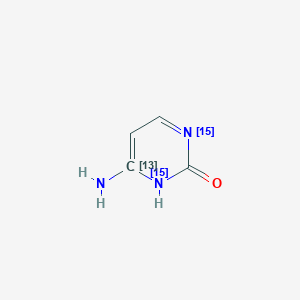
![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
